Phosphorane, diethoxytriphenyl-, (TB-5-11)-
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Overview
Description
Mevacor, also known as lovastatin, is a statin medication primarily used to treat high blood cholesterol and reduce the risk of cardiovascular disease. It is derived from a fermentation product of the fungus Aspergillus terreus and was first patented in 1979. Mevacor works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevacor is synthesized through a fermentation process involving the fungus Aspergillus terreus. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques. The purified compound is then crystallized to obtain the final product .
Industrial Production Methods
In industrial settings, Mevacor is produced through large-scale fermentation. The fermentation process is optimized to maximize yield, and the product is extracted and purified using advanced techniques such as high-performance liquid chromatography. The final product is formulated into tablets or capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Mevacor undergoes various chemical reactions, including:
Oxidation: Mevacor can be oxidized to form hydroxy acids.
Reduction: Reduction reactions can convert Mevacor into its corresponding alcohols.
Substitution: Mevacor can undergo substitution reactions, particularly at the ester and lactone functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Hydroxy acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mevacor has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.
Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in cancer therapy.
Medicine: Widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases.
Industry: Employed in the development of new lipid-lowering agents and formulations.
Mechanism of Action
Mevacor exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Mevacor reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin medication used to lower cholesterol levels.
Simvastatin: Similar to Mevacor, used to treat high cholesterol and reduce cardiovascular risk.
Pravastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Mevacor
Mevacor is unique due to its natural origin from the fermentation of Aspergillus terreus. It was the first statin to be approved for medical use and has a well-established safety and efficacy profile. Its specific molecular structure allows for effective inhibition of hydroxymethylglutaryl-coenzyme A reductase, making it a valuable tool in the management of hypercholesterolemia .
Properties
CAS No. |
18509-25-6 |
---|---|
Molecular Formula |
C22H25O2P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diethoxy(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
VNDGDIVLUIAJCI-UHFFFAOYSA-N |
SMILES |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC |
86852-11-1 | |
Synonyms |
DIETHOXY-TRIPHENYL PHOSPHANE |
Origin of Product |
United States |
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